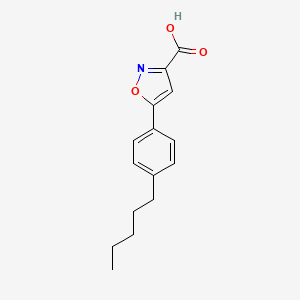
2-Chloro-6-cyclopropyltoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-cyclopropyltoluene is an organic compound characterized by a toluene core substituted with a chlorine atom at the second position and a cyclopropyl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclopropyltoluene typically involves the chlorination of 6-cyclopropyltoluene. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is used in the presence of a Lewis acid catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-cyclopropyltoluene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 6-cyclopropylphenol.
Oxidation Reactions: The methyl group can be oxidized to form the corresponding carboxylic acid, 2-chloro-6-cyclopropylbenzoic acid.
Reduction Reactions: The compound can be reduced to form 2-chloro-6-cyclopropylmethylbenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
- 6-Cyclopropylphenol
- 2-Chloro-6-cyclopropylbenzoic acid
- 2-Chloro-6-cyclopropylmethylbenzene
Aplicaciones Científicas De Investigación
2-Chloro-6-cyclopropyltoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-cyclopropyltoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyclopropyl groups contribute to its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through various pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-methylthiotoluene
- 2-Chloro-6-nitrotoluene
- 2,6-Dichlorotoluene
Uniqueness
2-Chloro-6-cyclopropyltoluene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Propiedades
Número CAS |
1434127-30-6 |
|---|---|
Fórmula molecular |
C10H11Cl |
Peso molecular |
166.65 g/mol |
Nombre IUPAC |
1-chloro-3-cyclopropyl-2-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-9(8-5-6-8)3-2-4-10(7)11/h2-4,8H,5-6H2,1H3 |
Clave InChI |
ZWOLCRFVNPKUEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


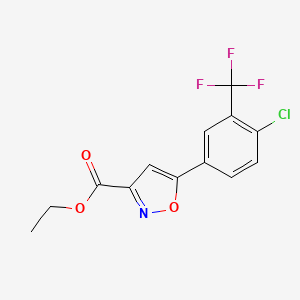
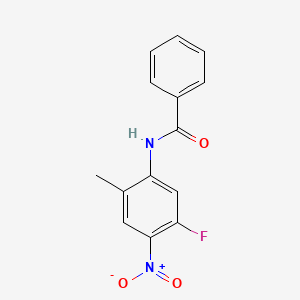
![Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15336536.png)
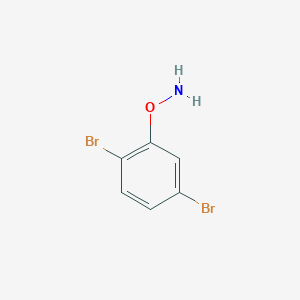

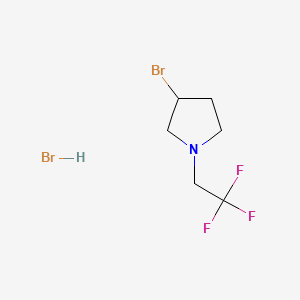
![2-[4-[1-(Cbz-amino)-3-chloro-2-propyl]phenyl]butanoic Acid](/img/structure/B15336548.png)
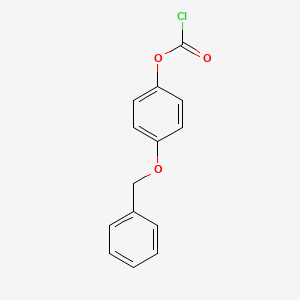
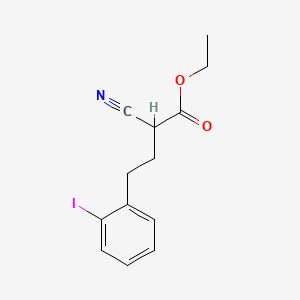

![Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione](/img/structure/B15336586.png)
![Methyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-2-oxopropanoate](/img/structure/B15336594.png)

